(1S,2S)-1-(Cyclopropylamino)-2,3-dihydro-1H-inden-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-1-(Cyclopropylamino)-2,3-dihydro-1H-inden-2-ol: tert-butylcyclopropylamine , is a fascinating compound with a unique reactivity pattern. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes::
- One common synthetic route involves the cyclization of a cyclopropylamine precursor. For example, starting with tert-butylcyclopropylamine hydrochloride, the cyclization can be achieved under basic conditions.
- Another approach is the reduction of a suitable precursor, such as a ketone or an aldehyde, followed by cyclization.
- Cyclization typically occurs under mild basic conditions (e.g., using sodium hydroxide or potassium carbonate).
- Reduction reactions may involve hydrogenation (using a metal catalyst) or other reducing agents.
- Industrial-scale production methods may vary, but the synthetic routes mentioned above can be adapted for large-scale manufacturing.
Chemical Reactions Analysis
(1S,2S)-1-(Cyclopropylamino)-2,3-dihydro-1H-inden-2-ol: undergoes various reactions:
Oxidation: It can be oxidized to form the corresponding ketone or other functionalized derivatives.
Reduction: Reduction of the ketone or aldehyde precursor yields the compound.
Substitution: The cyclopropyl group can be substituted with other functional groups.
Common reagents and conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a metal catalyst (e.g., palladium on carbon, Pt/C).
Substitution: Various nucleophiles (e.g., amines, alkoxides).
Major products:
- Oxidation: Ketone derivatives.
- Reduction: The compound itself.
- Substitution: Various functionalized derivatives.
Scientific Research Applications
Chemistry: tert-Butylcyclopropylamine serves as a building block in organic synthesis due to its unique reactivity.
Biology: It may find applications in drug discovery or as a probe for studying enzyme mechanisms.
Medicine: Research into its potential therapeutic effects is ongoing.
Industry: Its use in fine chemicals and pharmaceuticals is promising.
Mechanism of Action
- The exact mechanism of action is context-dependent. It could involve interactions with specific enzymes, receptors, or cellular pathways.
- Further research is needed to elucidate its precise molecular targets.
Comparison with Similar Compounds
Uniqueness: tert-Butylcyclopropylamine’s crowded tert-butyl group imparts distinctive reactivity.
Similar Compounds: Other cyclopropyl-containing compounds, such as cyclopropylamines and cyclopropyl ketones.
Properties
Molecular Formula |
C12H15NO |
---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
(1S,2S)-1-(cyclopropylamino)-2,3-dihydro-1H-inden-2-ol |
InChI |
InChI=1S/C12H15NO/c14-11-7-8-3-1-2-4-10(8)12(11)13-9-5-6-9/h1-4,9,11-14H,5-7H2/t11-,12-/m0/s1 |
InChI Key |
JZZUPGYXEOLAPO-RYUDHWBXSA-N |
Isomeric SMILES |
C1CC1N[C@@H]2[C@H](CC3=CC=CC=C23)O |
Canonical SMILES |
C1CC1NC2C(CC3=CC=CC=C23)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.